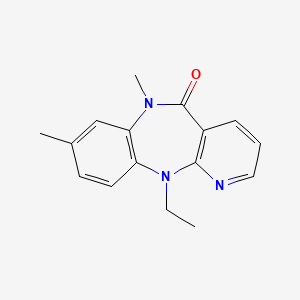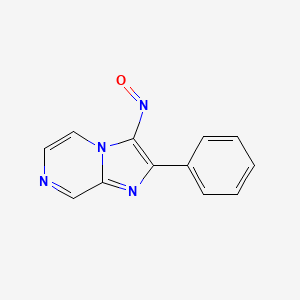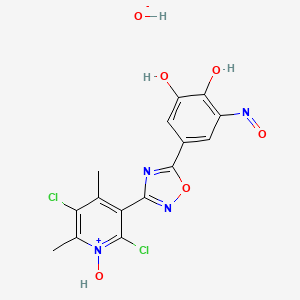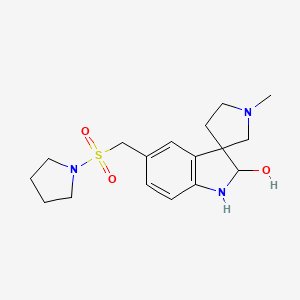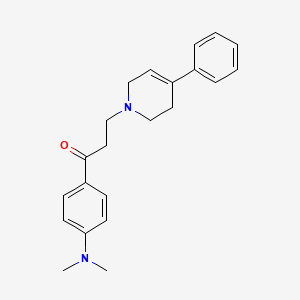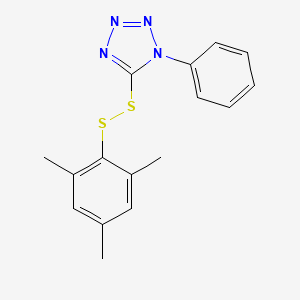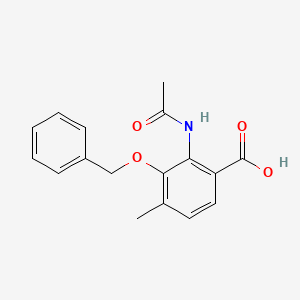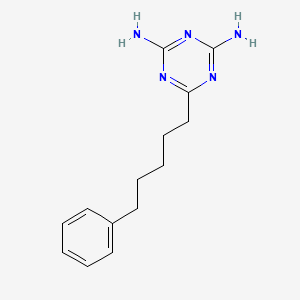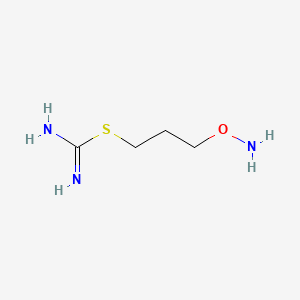
Tris(3,4-dibromo-2-butyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,4-dibromo-2-butyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by the presence of three 3,4-dibromo-2-butyl groups attached to a phosphate group, making it highly effective in inhibiting combustion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:
Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.
Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.
Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine compounds.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Tris(3,4-dibromo-2-butyl)phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-dibromo-phenyl) phosphate: Another flame retardant with similar brominated groups but attached to a phenyl ring.
Tris(2,3-dibromo-propyl) phosphate: A related compound with brominated propyl groups.
Uniqueness
Tris(3,4-dibromo-2-butyl)phosphate is unique due to its specific butyl group configuration, which provides distinct flame-retardant properties compared to other brominated phosphate compounds. Its effectiveness in forming a char layer and releasing bromine radicals makes it particularly valuable in applications requiring high fire resistance.
Properties
CAS No. |
111712-45-9 |
|---|---|
Molecular Formula |
C12H21Br6O4P |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
tris(3,4-dibromobutan-2-yl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3 |
InChI Key |
ICCFTYGDDNSVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



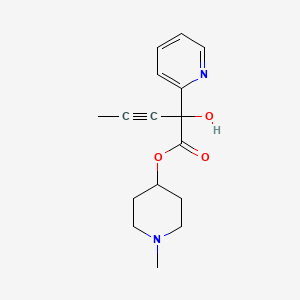
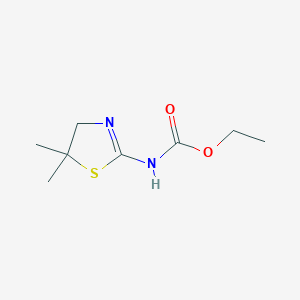
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)

